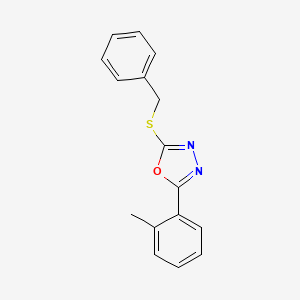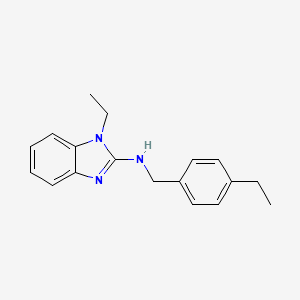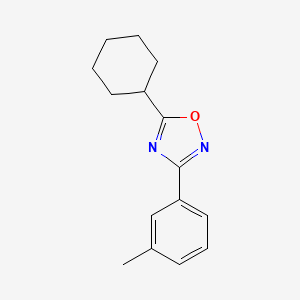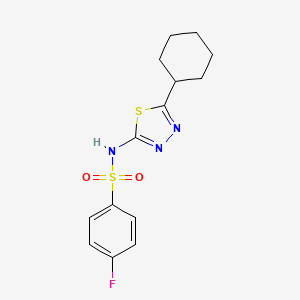![molecular formula C16H13NO2 B5851205 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol, also known as AM251, is a synthetic compound that acts as an antagonist at the cannabinoid receptor CB1. This receptor is a member of the G protein-coupled receptor family and is widely distributed throughout the central nervous system, where it plays an important role in regulating various physiological functions such as appetite, pain perception, and mood. AM251 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain.
作用机制
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol acts as an antagonist at the CB1 receptor, which means it blocks the receptor's activity. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of various physiological functions, including appetite, pain perception, and mood. By blocking CB1 receptor activity, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol can modulate these physiological functions, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to have various biochemical and physiological effects in animal models. In the field of obesity, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce food intake and body weight by modulating the activity of the endocannabinoid system, which is involved in the regulation of appetite and energy balance. In addiction research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce drug-seeking behavior and withdrawal symptoms by modulating the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain. In pain research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce pain sensitivity and inflammation by modulating the activity of the endocannabinoid system and the immune system.
实验室实验的优点和局限性
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has several advantages and limitations for lab experiments. One advantage is its high selectivity for the CB1 receptor, which allows for specific modulation of this receptor's activity. Another advantage is its ability to cross the blood-brain barrier, which allows for its potential therapeutic applications in the central nervous system. However, one limitation is its potential for off-target effects, as it may interact with other receptors or signaling pathways. Another limitation is its potential toxicity, as high doses of 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol have been shown to cause liver damage in animal models.
未来方向
There are several future directions for research on 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol. One direction is to further investigate its potential therapeutic applications in the treatment of obesity, addiction, and pain. Another direction is to develop more selective CB1 receptor antagonists with fewer off-target effects and better safety profiles. Additionally, research could focus on the development of novel drug delivery systems to improve the pharmacokinetics and bioavailability of 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol. Finally, research could explore the potential of 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol in combination with other drugs or therapies for synergistic effects.
合成方法
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol can be synthesized through a multi-step process that involves the reaction of 2-methylphenylacetonitrile with hydroxylamine hydrochloride to form 3-(2-methylphenyl)-5-isoxazolone. This intermediate is then treated with phenylmagnesium bromide to yield 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol.
科学研究应用
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been extensively studied for its potential therapeutic applications in various fields of research. In the field of obesity, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce food intake and body weight in animal models, suggesting its potential as an anti-obesity drug. In addiction research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce drug-seeking behavior and withdrawal symptoms in animals, indicating its potential as a treatment for drug addiction. In pain research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce pain sensitivity and inflammation in animal models, suggesting its potential as a pain reliever.
属性
IUPAC Name |
2-[3-(2-methylphenyl)-1,2-oxazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-3-7-12(11)14-10-16(19-17-14)13-8-4-5-9-15(13)18/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNHGENBUSXLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methylphenyl)-5-isoxazolyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)




![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)



![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
![1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)